Succinic acid, sulfo-, 1,4-dioctyl ester
Description
Historical Context and Evolution of Scientific Inquiry
The journey of Succinic acid, sulfo-, 1,4-dioctyl ester, more commonly known as dioctyl sodium sulfosuccinate (B1259242) (DOSS), began in the early 20th century. The compound was patented in 1937 by American Cyanamid. researchgate.netresearchgate.net Initially, it was commercialized under the brand name Aerosol OT and was primarily used as a detergent. researchgate.netresearchgate.net Its application as a stool softener was first proposed in 1955. researchgate.netresearchgate.net The unique properties of this molecule spurred further scientific investigation into its behavior as a surfactant, leading to a deeper understanding of its functions as a wetting agent, emulsifier, and dispersant across various industrial and scientific applications. atamanchemicals.com
Significance within Anionic Surfactant Chemistry
This compound is chemically a diester of sulfosuccinic acid. issstindian.org Its structure features a hydrophilic sulfosuccinate head group and two hydrophobic octyl tails, which gives it an amphiphilic nature. rsc.orgworldscientific.com This dual characteristic is central to its function as an anionic surfactant. worldscientific.comchemicalbook.com The negatively charged sulfonate group makes it an anionic surfactant. worldscientific.com
As a surfactant, its primary role is to reduce the surface tension of liquids, particularly water. issstindian.org This property allows for the enhanced mixing of substances that are typically immiscible, such as oil and water. issstindian.org The hydrophobic octyl groups interact with non-polar substances like oils, while the hydrophilic sodium sulfonate group interacts with polar substances like water. issstindian.org
A key aspect of its behavior in aqueous solutions is the formation of micelles. issstindian.org Above a certain concentration, known as the Critical Micelle Concentration (CMC), the surfactant molecules self-assemble into spherical aggregates. issstindian.org In these micelles, the hydrophobic tails are oriented towards the interior, creating a non-polar core, while the hydrophilic heads form the outer surface that interacts with the surrounding water. worldscientific.com This micelle formation is crucial for its ability to solubilize oils and other hydrophobic substances in water. issstindian.org The CMC of dioctyl sodium sulfosuccinate is generally low, typically in the range of 0.2 to 0.6 mM, which makes it an effective surfactant even at low concentrations. wikipedia.org The CMC is influenced by factors such as temperature and the presence of electrolytes in the solution. researchgate.netatamankimya.com
The ability of this compound to reduce surface and interfacial tension makes it a valuable component in numerous industrial processes. issstindian.org It is utilized as a wetting agent in the textile industry to ensure the even distribution of dyes. issstindian.org In the formulation of detergents, it aids in the breakdown and removal of grease. issstindian.org Furthermore, it serves as an emulsifier in emulsion polymerization, a process used to produce various polymers. rsc.org
Physicochemical Properties of this compound
The following tables provide key data on the solubility and critical micelle concentration of this compound.
| Temperature (°C) | Solubility in Water (g/L) |
| 25 | 15 issstindian.orgresearchgate.net |
| 40 | 23 issstindian.orgresearchgate.net |
| 50 | 30 issstindian.orgresearchgate.net |
| 70 | 55 issstindian.orgresearchgate.net |
This table is interactive. You can sort the columns by clicking on the headers.
| Conditions | Critical Micelle Concentration (CMC) |
| In deionized water | 0.17% solution researchgate.net |
| In salt water | 0.125% solution researchgate.net |
| General Range | 0.2 to 0.6 mM wikipedia.org |
This table is interactive. You can sort the columns by clicking on the headers.
Conceptual Frameworks for Amphiphilic Compounds
The behavior of this compound is best understood within the broader conceptual framework of amphiphilic compounds. Amphiphiles are molecules that possess both hydrophilic (water-attracting) and lipophilic (fat-attracting) properties. worldscientific.com This dual nature is the defining characteristic that drives their unique behavior in solutions, particularly in aqueous environments. worldscientific.com
This self-assembly process leads to the formation of various supramolecular structures, with micelles being one of the most common. The specific structure that forms depends on factors such as the geometry of the amphiphilic molecule (often described by the critical packing parameter), its concentration, the temperature, and the presence of other substances in the solution. The formation of these aggregates is a spontaneous process that occurs above the critical micelle concentration, representing a thermodynamically stable state. atamanchemicals.com These fundamental principles of self-assembly are not only crucial for understanding the function of surfactants like this compound but also underpin many biological processes and have applications in fields like drug delivery and nanotechnology.
Properties
Key on ui mechanism of action |
The laxative action is said to result from enhanced penetration of water into the fecal mass in the presence of the wetting agent. ... Action on the intestinal mucosa may contribute to or account for the laxative effect. |
|---|---|
CAS No. |
2373-23-1 |
Molecular Formula |
C20H38O7S |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
1,4-dioctoxy-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C20H38O7S/c1-3-5-7-9-11-13-15-26-19(21)17-18(28(23,24)25)20(22)27-16-14-12-10-8-6-4-2/h18H,3-17H2,1-2H3,(H,23,24,25) |
InChI Key |
OXLXSOPFNVKUMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC)S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Mechanisms
Advanced Esterification Pathways for Succinic Acid and Alcohols
The initial step in the synthesis is the creation of a dioctyl ester. While the target molecule is a succinate (B1194679), the most common industrial pathway begins with maleic anhydride (B1165640), which is an unsaturated precursor. The esterification is followed by a sulfonation step that saturates the carbon-carbon double bond, yielding the final sulfosuccinate (B1259242) structure. sid.iratamankimya.comneutronco.com However, direct esterification of succinic acid is also a viable, albeit less common, route.
Direct esterification involves the reaction of a carboxylic acid (succinic acid) with an alcohol (octanol) to form an ester and water. To drive this equilibrium reaction to completion, catalysts and methods for water removal are typically employed.
One approach involves the reaction of succinic acid and n-octanol using an environmentally friendly phosphotungstic acid catalyst. researchgate.net Toluene (B28343) is often used as an azeotropic agent to continuously remove the water formed during the reaction, thereby shifting the equilibrium towards the product, dioctyl succinate. researchgate.net Another method utilizes solid acid catalysts, such as H+-zeolite β, for the direct esterification of succinic acid, offering advantages in terms of catalyst separation and reusability. shokubai.org
The more prevalent industrial synthesis starts with maleic anhydride and an alcohol, such as isooctanol or 2-ethylhexanol, to produce dioctyl maleate (B1232345). google.comatamankimya.com This process can be broken down into an initial alcoholysis of the anhydride to form a monoester, followed by a second esterification to yield the diester. google.com This reaction is often catalyzed by acids like p-toluenesulfonic acid or solid acid catalysts such as Amberlyst-15. sid.irgoogle.com The reaction temperatures can vary significantly, starting from 60–90°C for the initial alcoholysis and increasing to 185–205°C to complete the dual-esterification. google.com
| Reactants | Catalyst | Solvent/Azeotrope | Temperature | Key Findings | Reference |
|---|---|---|---|---|---|
| Succinic acid, n-octanol | Phosphotungstic acid | Toluene | Not specified | Achieved 99.27% esterification rate with a 3.1:1 alcohol-to-acid molar ratio. | researchgate.net |
| Succinic acid, phenol | H+-zeolite β | Toluene | 130°C | Zeolite β was the most effective solid acid catalyst tested, yielding ~70% diphenyl succinate. | shokubai.org |
| Maleic anhydride, isooctanol | p-Toluenesulfonic acid | None specified (water removed) | Up to 185-205°C | A two-stage temperature profile is used to first form the monoester, then the diester. | google.com |
| Maleic anhydride, 2-ethylhexanol | Amberlyst-15 | None specified | Not specified | Heterogeneous catalyst is easily recyclable and can be used for multiple consecutive steps. | sid.ir |
Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with that of an alcohol. This process can be catalyzed by either acids or bases. masterorganicchemistry.com
Base-Catalyzed Mechanism : Under basic conditions, a strong base, typically an alkoxide, performs a nucleophilic attack on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating the original alkoxy group and forming the new ester. masterorganicchemistry.com
Acid-Catalyzed Mechanism : In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic. An alcohol molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a series of proton transfer steps, leading to the elimination of the original alcohol and formation of the new ester. masterorganicchemistry.com
While not the primary route for the initial synthesis of dioctyl succinate, transesterification can be used to produce it from other succinate esters. For instance, a continuous flow system has been developed for the production of various dialkyl succinates through the transesterification of dimethyl succinate, demonstrating the utility of this pathway. researchgate.net
Chemoenzymatic synthesis utilizes enzymes as catalysts to perform chemical transformations. This approach offers several advantages, including high selectivity (chemo-, regio-, and enantioselectivity), mild reaction conditions, and lower energy consumption, which helps to prevent the formation of byproducts. researchgate.net
For the synthesis of dioctyl succinate, lipases are particularly effective. Enzymatic pathways employing Novozyme-435, an immobilized form of lipase (B570770) B from Candida antarctica, have been successfully used. researchgate.net These enzymatic methods allow for the efficient esterification of succinic acid under gentle conditions. Research has also demonstrated the use of lipase Cal B for the synthesis of dialkyl succinates directly from crude succinic acid fermentation broths, highlighting the potential for integrating biotechnological production of the acid with enzymatic esterification. researchgate.net
Sulfonation Reactions in the Synthesis of Sulfosuccinate Esters
The defining step in the synthesis of dioctyl sulfosuccinate is the addition of a sulfonate group to the dioctyl ester intermediate. This reaction typically targets the carbon-carbon double bond of dioctyl maleate, the product of the most common esterification route. neutronco.com
While sulfur trioxide (SO₃) is a potent sulfonating agent for many organic compounds, the synthesis of sulfosuccinates predominantly uses a different reagent: sodium bisulfite (NaHSO₃) or a related salt like sodium sulfite (B76179) (Na₂SO₃) or sodium pyrosulfite. atamankimya.comwikipedia.orgchemicalbook.com
The reaction mechanism involves the nucleophilic addition of the bisulfite anion (HSO₃⁻) across the electron-deficient double bond of the dioctyl maleate molecule. atamankimya.comneutronco.com This addition converts the unsaturated maleate backbone into a saturated sulfosuccinate structure. atamankimya.com The reaction is typically carried out in an aqueous medium or a water/ethanol mixture, often under reflux at temperatures around 80-130°C. chemicalbook.compatsnap.com
−CH=CH− + HSO₃⁻ → −CH(SO₃⁻)−CH₂− atamankimya.com
To facilitate this addition, free-radical initiators are sometimes employed. google.com The initiation can be achieved through various means, including the introduction of oxygen, peroxides, or diazo compounds. google.com A redox system, such as sodium persulfate and ferrous sulfate (B86663), can also be used to generate the necessary free radicals to start the reaction. google.com
| Sulfonating Agent | Initiator/Catalyst | Solvent | Temperature | Mechanism | Reference |
|---|---|---|---|---|---|
| Sodium Bisulfite (NaHSO₃) | None (thermal) | Water/Deionized Water | ~104°C (Reflux) | Nucleophilic addition of bisulfite anion to the C=C double bond. | atamankimya.comchemicalbook.com |
| Sodium Disulfite | None (thermal) | Deionized Water | 104°C (Reflux) | Nucleophilic addition. | chemicalbook.com |
| Sodium Bisulfite (NaHSO₃) | Sodium persulfate / Ferrous sulfate | Water | 10-30°C (initial) | Free-radical initiated addition of bisulfite to the C=C double bond. | google.com |
| Sodium Pyrosulfite | Not specified | Water | Reaction under 0.1-0.25 MPa pressure. | Nucleophilic addition. | chemicalbook.com |
Although the addition of sodium bisulfite to an unsaturated ester is the standard and most direct route for producing sulfosuccinates, other general sulfonation methods exist in organic chemistry. One such alternative involves the acidolysis of boron esters. google.com In this process, a trialkyl borate (B1201080) is first synthesized by reacting boric acid with an alcohol. The resulting boron ester is then reacted with a sulfonic acid to produce the corresponding sulfonate ester. google.com However, this method is more general and not commonly cited for the specific large-scale production of dioctyl sulfosuccinate. The established pathway via the sulfonation of dioctyl maleate remains the most industrially significant and scientifically documented method. sid.iratamankimya.comgoogle.compatsnap.com
Optimization of Reaction Conditions and Process Parameters
The efficiency of DOSS synthesis is highly dependent on the careful control of several process parameters. These include the choice of catalyst, the solvent system, reaction temperature, and pressure. Optimizing these variables allows for the minimization of side reactions, reduction of energy consumption, and simplification of downstream purification processes.
Catalyst Selection and Activity in Multi-Phase Systems
The selection of an appropriate catalyst is crucial for both the esterification and sulfonation stages of DOSS synthesis. The reaction system is inherently multi-phase, involving liquid reactants and, in many cases, solid catalysts or the removal of a liquid water by-product.
Esterification Catalysts: The initial esterification of maleic anhydride with octanol (B41247) is typically acid-catalyzed. zbaqchem.com A variety of catalysts have been employed, ranging from traditional homogeneous acids to modern heterogeneous systems.
Homogeneous Catalysts: Strong acids such as p-Toluenesulfonic acid, sulfuric acid, and dodecylbenzene (B1670861) sulfonic acid are effective and commonly used. zbaqchem.comgoogle.comgoogle.com However, their use necessitates a neutralization step and can lead to challenges in separation and potential corrosion issues. sid.ir
Phase-Transfer Catalysis: An interesting aspect of the synthesis is that by-products from the esterification stage, specifically the monooctyl ester salt of maleic acid, can function as a phase-transfer catalyst during the subsequent sulfonation reaction. google.com This can facilitate the interaction between the water-insoluble dioctyl maleate and the aqueous sodium bisulfite solution.
The table below summarizes various catalysts used in the esterification stage of DOSS synthesis.
| Catalyst Type | Examples | Key Features |
| Homogeneous Acids | p-Toluenesulfonic Acid, Sulfuric Acid, Phosphoric Acid, Oxalic Acid, Citric Acid google.comgoogle.com | High activity; requires neutralization and separation. |
| Heterogeneous Acids | Amberlyst-15, Loaded Phosphotungstic Acid, Solid Heteropoly Acids google.comresearchgate.netchemicalbook.com | Easily separable, recyclable, environmentally friendly. sid.irchemicalbook.com |
| Metal-Based | Zinc Acetate, Zinc Oxide, Dibutyltin Oxide google.com | Used for esterification; specific activity profiles. |
| Ionic Liquids | 1-propylsulfonic acid-3-methylimidazole hydrogen sulfate google.com | Modern approach, high conversion rates under specific conditions like microwave irradiation. google.com |
Solvent Effects on Reaction Yield and Purity
The choice of solvent plays a multifaceted role in the synthesis of DOSS, influencing reaction kinetics, equilibrium position, and the purity of the final product.
In many process designs, one of the reactants, isooctyl alcohol, also serves as a solvent. This allows for the azeotropic removal of water as it is formed during the esterification reaction, which drives the reaction equilibrium towards the formation of the dioctyl maleate ester and increases the yield. google.com Solvents such as toluene have also been utilized during the reaction process. researchgate.net
Solvents are critically important during the purification phase. After the sulfonation step, the crude product contains unreacted reagents and inorganic salts. An organic solvent, such as methanol, ethanol, or isopropanol, can be added to the anhydrous crude product. google.com This causes the desired DOSS to dissolve while the excess sulfonating agent (sodium bisulfite) and other inorganic salts precipitate, allowing for their removal by filtration and significantly enhancing the purity of the final product. google.com
The solubility of the final product is a key consideration for selecting appropriate solvents for purification and formulation. The table below outlines the solubility of DOSS in various common solvents.
| Solvent | Solubility at 25°C | Reference |
| Water | 14 g/L | atamanchemicals.com |
| Ethanol | 1:30 | atamanchemicals.com |
| Chloroform | 1:1 | atamanchemicals.com |
| Diethyl Ether | 1:1 | atamanchemicals.com |
| Petroleum Ether | Practically Unlimited | atamanchemicals.com |
| Glycerol | Highly Soluble | atamanchemicals.com |
Temperature and Pressure Influence on Reaction Kinetics
Temperature and pressure are fundamental parameters that directly control the reaction kinetics and equilibrium of the synthesis process.
Temperature: The esterification reaction rate is significantly influenced by temperature; higher temperatures generally accelerate the reaction. zbaqchem.com However, excessively high temperatures can lead to the formation of undesirable byproducts, which can complicate purification and reduce the final yield. zbaqchem.com Consequently, the esterification is often conducted in a staged temperature profile. An initial reaction may be carried out at approximately 115-120°C, followed by an increase in temperature to 180-205°C to drive the reaction to completion. google.compatsnap.com The subsequent sulfonation reaction is typically performed at a lower temperature, generally in the range of 80-130°C. patsnap.com The final product, DOSS, is thermally stable up to around 250°C, ensuring it does not degrade under typical synthesis conditions. acs.org
Pressure: The synthesis can be carried out under various pressure conditions. Many procedures conduct the sulfonation reaction at atmospheric pressure, simplifying equipment requirements. google.com In some cases, the sulfonation is performed under a slight positive pressure of 0.1 to 0.25 MPa. chemicalbook.com Conversely, vacuum conditions are often applied after the esterification step to remove any unreacted isooctyl alcohol. patsnap.com Process optimization efforts often aim to reduce reaction temperatures and pressures to lower energy consumption and material costs. google.com
The following table summarizes typical temperature and pressure parameters for the key stages of DOSS synthesis.
| Reaction Stage | Temperature Range | Pressure Conditions | Purpose |
| Esterification (Stage 1) | 60 - 115°C google.compatsnap.com | Atmospheric | Initial alcoholysis and esterification. |
| Esterification (Stage 2) | 180 - 205°C google.compatsnap.com | Atmospheric / Vacuum | Drive reaction to completion; azeotropic water removal; removal of excess alcohol. patsnap.com |
| Sulfonation | 80 - 130°C patsnap.com | Atmospheric or 0.1-0.25 MPa chemicalbook.comgoogle.com | Addition of the sulfonate group. |
Interfacial Phenomena and Solution Chemistry
Fundamental Principles of Surface Tension Reduction
The defining characteristic of a surfactant is its ability to lower the surface or interfacial tension of a liquid. patsnap.comatamanchemicals.com Dioctyl sodium sulfosuccinate (B1259242) is particularly effective in this regard, recognized as a powerful surface tension reducer. atamankimya.comatamanchemicals.com This property arises from the spontaneous migration and orientation of its molecules at an interface, such as the air-water interface. The hydrophobic tails orient away from the aqueous phase, while the hydrophilic headgroups remain in contact with the water, disrupting the cohesive energy at the surface and thereby reducing surface tension. patsnap.com At a concentration of 0.1% in water, it can lower the surface tension to approximately 25-30 dyn/cm. chemicalbook.com
The adsorption of surfactant molecules at an interface is a dynamic equilibrium process that can be described by several theoretical models. These models relate the concentration of the surfactant in the bulk solution to the density of surfactant molecules at the interface (surface excess concentration).
Gibbs Adsorption Isotherm : This is a fundamental thermodynamic equation that relates the change in surface tension to the change in the chemical potential of the surfactant in the bulk solution. bohrium.comacs.org It is a standard approach for describing surfactant adsorption at the gas-liquid interface. bohrium.com The model allows for the calculation of the surface excess concentration from measurements of surface tension as a function of bulk concentration. acs.org
Langmuir Adsorption Isotherm : This model treats the interface as a surface with a finite number of adsorption sites. bohrium.comresearchgate.net It assumes that once a site is occupied by a surfactant molecule, no further adsorption can occur at that site (monolayer coverage). The Langmuir model is often used to describe systems that exhibit a saturation point in surface coverage. researchgate.net
Frumkin Adsorption Isotherm : This model is an extension of the Langmuir model that accounts for lateral interactions between the adsorbed surfactant molecules at the interface. bohrium.com These interactions can be attractive or repulsive and can significantly influence the adsorption behavior.
Butler and Lucassen-Reynders Approach : This thermodynamic framework is considered a more general approach than the Gibbs methodology. bohrium.com It uses equations for chemical potentials within the surface layer to derive adsorption isotherms and can be applied to non-ideal adsorption layers by considering activity coefficients. bohrium.com
These models provide a theoretical basis for understanding how dioctyl sodium sulfosuccinate accumulates at interfaces, a prerequisite for its function in wetting, emulsification, and dispersion. atamankimya.compatsnap.com
As the bulk concentration of dioctyl sodium sulfosuccinate in an aqueous solution increases, the surface tension decreases until it reaches a nearly constant minimum value. acs.org The concentration at which this occurs is known as the critical micelle concentration (CMC). acs.org Beyond the CMC, the interface becomes saturated with surfactant monomers, and additional molecules self-assemble into spherical aggregates called micelles. patsnap.comacs.org
The CMC is a crucial parameter that defines the efficiency of a surfactant; a low CMC indicates that less surfactant is needed to saturate interfaces and form micelles. chemicalbook.com For dioctyl sodium sulfosuccinate, the CMC in pure water is typically low, generally reported in the range of 0.2 to 0.6 mM. chemicalbook.com
Determination Methods: The CMC can be determined by monitoring a variety of physical properties of the surfactant solution that exhibit an abrupt change in their concentration dependence at the point of micelle formation. Common methods include:
Surface Tensiometry : Measuring the surface tension as a function of surfactant concentration. issstindian.org
Conductometry : Measuring the electrical conductivity, which changes slope at the CMC due to the lower mobility of micelles compared to free ions. acs.orgissstindian.org
Electromotive Force (EMF) Measurements : Using ion-selective electrodes to detect changes in counter-ion activity. issstindian.org
Fluorescence Spectroscopy : Using fluorescent probes that partition into the hydrophobic micellar core, leading to a change in their fluorescence signal. nih.gov
Microcalorimetry : Measuring the heat changes associated with micelle formation. acs.org
Influencing Factors: The CMC of dioctyl sodium sulfosuccinate is sensitive to several external factors:
Temperature : The CMC value can decrease with increasing temperature. researchgate.net However, the relationship can be complex and depends on the thermodynamics of the system.
Electrolytes (Salts) : The addition of electrolytes, such as sodium chloride (NaCl) or sodium salicylate (B1505791) (NaSa), typically lowers the CMC. acs.orgissstindian.org The added counter-ions (Na+) reduce the electrostatic repulsion between the charged head groups of the surfactant molecules, promoting aggregation at lower concentrations. issstindian.org For instance, in the presence of NaSa at concentrations above 0.02 mol kg⁻¹, the CMC of AOT is significantly affected. issstindian.org
Organic Solvents/Co-solvents : The presence of organic additives like ethylene (B1197577) glycol can alter the CMC. Studies have shown that the CMC of AOT generally follows an increasing trend with the addition of ethylene glycol, contrary to some earlier reports. nih.gov
Structural Modifications : Changes in the surfactant's molecular structure, such as the length of the alkyl chains, can influence the CMC. researchgate.net
| Condition | CMC Value (mM) | Reference |
|---|---|---|
| Aqueous Solution (General) | 0.2 - 0.6 | chemicalbook.com |
| Aqueous Solution (with NaCl) | Lower than in pure water | acs.org |
| Aqueous Solution (with >0.02 mol kg⁻¹ NaSa) | Affected by NaSa concentration | issstindian.org |
| Aqueous Ethylene Glycol | Increases with EG amount | nih.gov |
Micellization Behavior of Succinic Acid, Sulfo-, 1,4-Dioctyl Ester
The formation of micelles is a cooperative self-assembly process driven by the need to minimize the unfavorable contact between the hydrophobic tails of the surfactant and the aqueous solvent. acs.org
The spontaneity and stability of micelle formation can be understood through key thermodynamic parameters: the standard free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization. acs.orgtandfonline.com These parameters can be evaluated from the temperature dependence of the CMC. acs.orgtandfonline.com
Free Energy of Micellization (ΔG°m) : The micellization process is spontaneous, which is reflected in a negative value for ΔG°m. This negative value is primarily driven by the hydrophobic effect—the favorable entropy gain of the system as water molecules are released from the structured "cages" surrounding the individual hydrophobic chains into the bulk water.
Enthalpy of Micellization (ΔH°m) : The value of ΔH°m for ionic surfactants like dioctyl sodium sulfosuccinate is often small and can be positive or negative. acs.org It reflects the balance between the energy required to break surfactant-water bonds and the energy released from the formation of hydrophobic interactions within the micelle core and changes in headgroup hydration and interactions. acs.org
Entropy of Micellization (ΔS°m) : The entropy change is typically positive and is the main driving force for micellization in aqueous solutions at room temperature. acs.org This positive entropy is largely attributed to the hydrophobic effect, as described above.
The addition of salts like NaCl can affect these thermodynamic parameters. acs.orgacs.org A comprehensive assessment of dioctyl sodium sulfosuccinate has been conducted using microcalorimetric, conductometric, and tensiometric measurements to thoroughly evaluate these energetic parameters. acs.orgresearchgate.net
| Parameter | Typical Sign/Value | Primary Contribution |
|---|---|---|
| ΔG°m (Free Energy) | Negative | Indicates a spontaneous process |
| ΔH°m (Enthalpy) | Small, can be +/- | Balance of bond breaking/formation energies |
| ΔS°m (Entropy) | Positive | Driven by the hydrophobic effect |
In aqueous solutions, dioctyl sodium sulfosuccinate typically forms spherical micelles. patsnap.com However, its more extensively studied and unique behavior is the formation of "reverse" or "inverted" micelles in nonpolar solvents. ens.fracs.org
Normal Micelles (in water): In water, the surfactant molecules aggregate with their hydrophobic tails forming a liquid-like core and their hydrophilic heads forming a charged outer shell (the Stern layer) that is in contact with the water. issstindian.org The sodium counter-ions are located near this shell.
Reverse Micelles (in nonpolar solvents): In nonpolar solvents like isooctane (B107328) or decane, the aggregation is inverted. ens.fracs.org The hydrophilic head groups and counter-ions form the core of the aggregate, which can solubilize a small amount of water, creating a nanoscale "water pool". ens.frnih.gov The hydrophobic tails are oriented outwards into the surrounding nonpolar solvent. ens.fr
The structure and size of these reverse micelles are highly dependent on the molar ratio of water to surfactant (W₀). nih.govtechnion.ac.il
Shape : At low water content, the reverse micelles are generally spherical. technion.ac.il As the water content increases, they can transition to elongated or ellipsoidal shapes. ens.frtechnion.ac.iltandfonline.com Molecular dynamics simulations have shown that even at lower water content, the aggregates can be nonspherical with an elliptical shape. ens.fracs.org
Size and Aggregation Number : The size of the reverse micelle and its water core is linearly proportional to the W₀ value. nih.gov The aggregation number (the number of surfactant monomers per micelle) is typically in the range of 20-30 for AOT in various hydrocarbon solutions. acs.org
Dynamics : Reverse micelles are dynamic structures. nih.govtandfonline.com There is continuous exchange of monomers between micelles and the bulk solvent, and collisions between micelles can lead to temporary merging and exchange of their contents. rsc.org The water within the core also exhibits different properties and dynamics compared to bulk water. ens.frnih.gov
The unique core-shell structure of micelles allows them to solubilize, or dissolve, substances that are otherwise insoluble in the bulk solvent. patsnap.cominstras.com
Solubilization in Aqueous Micelles: The hydrophobic core of normal micelles can serve as a microenvironment for nonpolar molecules, such as oils and hydrocarbons, effectively removing them from the aqueous phase.
Solubilization in Reverse Micelles: The polar, aqueous core of reverse micelles is particularly useful for encapsulating and studying polar molecules, such as proteins, enzymes, and nucleic acids, within a nonpolar medium. nih.govarxiv.org
Location of Solubilized Species : The location of a solubilized molecule within the reverse micelle depends on its properties. For example, the protein cytochrome c is thought to be solubilized at the micelle-water interface, while ribonuclease A is located more towards the center of the water pool. nih.gov This location significantly influences the structure and stability of the encapsulated protein. nih.gov
Driving Forces : The partitioning of a solute between the external solvent and the reverse micelle is influenced by several factors. instras.comacs.org These include the free energy of the solute in the external solvent and specific interactions between the solute and the surfactant head groups at the interface. instras.comacs.org For instance, the solvation of the surfactant head by a polar group on the solute can be a significant driving force. instras.com
Effect of External Solvent : The nature of the external nonpolar solvent (e.g., alkanes vs. aromatic solvents) can also affect the solubilization process and the polarity sensed by the solubilized species within the micelle. instras.com
This ability to create controlled nanoscale environments makes micellar systems of dioctyl sodium sulfosuccinate valuable tools in various fields, including drug delivery, nanomaterial synthesis, and biocatalysis. atamankimya.comarxiv.org
Emulsification and Dispersion Mechanisms in Complex Media
This compound, sodium salt, commonly known as dioctyl sodium sulfosuccinate (DOSS), is a powerful anionic surfactant recognized for its exceptional ability to modify the interface between immiscible phases. chemicalbook.compatsnap.com Its efficacy stems from its amphiphilic molecular structure, which contains both a hydrophilic (water-attracting) head and hydrophobic (oil-attracting) tails. patsnap.com The molecule features a hydrophilic sodium sulfonate group and two hydrophobic octyl ester groups. patsnap.com This dual nature allows DOSS to position itself at the oil-water interface, effectively reducing the interfacial tension that prevents the two liquids from mixing. chemicalbook.compatsnap.com
When introduced into a system containing immiscible liquids like oil and water, DOSS molecules migrate to the interface. In aqueous solutions, once a certain concentration is reached—known as the critical micelle concentration (CMC)—the surfactant molecules self-assemble into spherical aggregates called micelles. patsnap.com In these micelles, the hydrophobic tails are oriented inward, creating an oily core, while the hydrophilic heads face outward, interacting with the surrounding water. patsnap.com This micellar solubilization facilitates the dispersion of oily or non-polar substances within an aqueous medium, forming a stable emulsion. researchgate.net This mechanism is crucial for its function as an emulsifier and dispersing agent in a wide range of industrial and chemical processes. chemicalbook.com
The formation of stable emulsions is a key characteristic of this compound, sodium salt. Emulsion stability refers to the ability of an emulsion to resist changes in its properties over time, such as the separation of the oil and water phases (creaming or coalescence). DOSS enhances emulsion stability by forming a protective film around the dispersed droplets, which creates a barrier that prevents them from merging. chemicalbook.com
The kinetics of emulsion formation are significantly influenced by the efficiency of the surfactant at reducing interfacial tension and its concentration. DOSS is highly effective even at low concentrations, which is indicated by its low critical micelle concentration (CMC). chemicalbook.comatamanchemicals.com The CMC is the concentration at which micelle formation begins, leading to a significant drop in surface tension. The low CMC of DOSS signifies that only a small amount of the surfactant is needed to achieve maximum surface tension reduction and form stable emulsions, making the process kinetically favorable. chemicalbook.comatamanchemicals.com Its ability to rapidly migrate to the interface and lower surface tension contributes to the quick formation and long-term stability of emulsions. chemicalbook.com It is noted to be stable over a broad pH range, typically from 4 to 9, allowing it to function effectively in various chemical environments. chemicalbook.com
| Property | Value | Significance in Emulsification |
|---|---|---|
| Molecular Formula | C₂₀H₃₇NaO₇S | Defines the chemical composition and structure responsible for its surfactant properties. |
| Molecular Weight | 444.56 g/mol | Influences solubility and diffusion characteristics in solution. |
| Critical Micelle Concentration (CMC) | 0.2 to 0.6 mM in water | Indicates high efficiency at low concentrations for forming micelles and reducing surface tension. chemicalbook.comatamanchemicals.com |
| Surface Tension | ~25-30 dyn/cm (at 0.1% concentration in water) | Demonstrates a strong capability to lower the surface tension of water, facilitating the blending of immiscible liquids. chemicalbook.comatamanchemicals.com |
In addition to emulsifying liquids, this compound, sodium salt is widely used as a dispersing agent for solid particles, such as pigments and dyes, in a liquid medium. researchgate.netatamanchemicals.com The primary challenge in creating pigment and dye dispersions is overcoming the cohesive forces that cause the fine solid particles to form aggregates and agglomerates. sci-hub.seuniqchem.com If not properly dispersed and stabilized, these agglomerates can lead to poor color strength, reduced gloss, and inconsistent application properties. uniqchem.com
The mechanism by which DOSS stabilizes these dispersions involves three main steps:
Wetting: DOSS first acts as a powerful wetting agent. atamanchemicals.com Due to its ability to significantly lower the surface tension of the liquid vehicle (e.g., water), it allows the liquid to penetrate the agglomerates and displace trapped air, thoroughly wetting the surface of the individual pigment or dye particles. sci-hub.seuniqchem.com
Dispersion: During the mechanical grinding or mixing stage, the presence of DOSS facilitates the breakdown of these wetted agglomerates into smaller, primary particles. uniqchem.com
Stabilization: Once the particles are dispersed, DOSS molecules adsorb onto their surfaces. The hydrophobic tails anchor to the particle surface, while the hydrophilic sulfonate groups extend into the aqueous medium. This creates a repulsive electrostatic barrier (electrostatic stabilization) around each particle, preventing them from re-agglomerating. uniqchem.com
This stabilizing action is critical in industries such as textiles, printing inks, and paints to ensure uniform color distribution, stability, and optimal performance. patsnap.comresearchgate.net For instance, in textile dyeing, it helps improve dye penetration into fibers, leading to more uniform and vibrant coloration. researchgate.netatamanchemicals.com
| Industry/Application | Function/Mechanism |
|---|---|
| Textile Industry | Acts as a wetting and penetrating agent to ensure uniform dye distribution and improved color fastness on fabrics like cotton and viscose. researchgate.netatamanchemicals.com |
| Inks, Toners, and Colorants | Functions as a pigment dispersant, preventing agglomeration and ensuring stable, consistent color in printing inks and other colorant products. patsnap.com |
| Plastics | Serves as a dispersing aid for dyes and pigments in polymers such as polyethylene, ensuring even color distribution throughout the material. |
| Paints and Coatings | Used as a wetting and dispersing agent to stabilize pigment dispersions, which is essential for achieving desired color strength, gloss, and stability. uniqchem.com |
Advanced Analytical and Spectroscopic Characterization in Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS and HRMS) for Structural Elucidation and Degradation Product Analysis
Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone for the analysis of docusate (B154912) sodium. High-performance liquid chromatography (HPLC) methods are frequently used for the separation and quantification of docusate in various formulations. nih.govsielc.com For enhanced sensitivity and specificity, particularly in complex matrices, LC is often paired with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS).
LC-HRMS, utilizing technologies like the Orbitrap mass spectrometer, provides accurate mass measurements, which is essential for the precise determination of DOSS in environmental samples, such as seawater contaminated with oil dispersants like Corexit®, where DOSS is a major component. nih.govresearchgate.netusgs.govresearchgate.net This technique is critical for monitoring the environmental fate and behavior of the dispersant. nih.gov
Furthermore, LC-MS/MS is instrumental in studying the stability and degradation of docusate sodium. Research on its hydrolysis and photodegradation has identified degradation products through MS/MS fragmentation analysis. nih.gov For instance, one study confirmed a degradation product with the formula C12H21O7S, corresponding to the substitution of an octyl group with a hydroxyl group, using HRMS (Q-TOF) for verification. nih.gov The development of online solid-phase extraction (SPE) coupled with LC-MS/MS provides a robust method for analyzing DOSS in challenging samples by separating it from interfering substances like dispersed oil, ensuring accurate quantification. nih.govresearchgate.net
| Parameter | Method 1 | Method 2 | Method 3 |
| Technique | HPLC-UV | Ion-Pair HPLC | LC-HRMS (Orbitrap) |
| Column | C22 reversed-phase nih.gov | High-carbon-load column | --- |
| Mobile Phase | Acetonitrile:water (70:30) with 0.005 M tetrabutylammonium (B224687) phosphate (B84403) nih.gov | Acetonitrile:10 mmol/L tetrapropylammonium (B79313) chloride solution (66:34), pH 6.5 cpu.edu.cn | --- |
| Detection | UV at 214 nm nih.govgoogle.com | UV at 214 nm cpu.edu.cn | Mass Spectrometry nih.gov |
| Application | Analysis in soft gelatin capsules nih.gov | Content determination cpu.edu.cn | Environmental fate analysis nih.gov |
| Internal Standard | Progesterone nih.gov | External standard method cpu.edu.cn | Isotope-dilution quantification usgs.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the molecular structure and dynamics of docusate sodium. Both 1H NMR and 13C NMR spectroscopy results for the compound are available, providing fundamental data on its chemical structure. atamankimya.com
In research settings, advanced NMR techniques are employed to study its aggregation behavior and intermolecular interactions. acs.org For example, 1H NMR and 1H–1H 2D NOESY (Nuclear Overhauser Effect Spectroscopy) have been used to obtain a detailed picture of the interactions between docusate sodium (often referred to in literature by its alternative name, Aerosol OT or AOT) and solvents. acs.org These studies help in understanding how the compound self-assembles in different media, such as forming micelles or undergoing nanosegregation in deep eutectic solvents and their mixtures with water. acs.orgrsc.org Such mechanistic insights are crucial for applications where its surfactant properties are utilized. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Fate Analysis and Component Detection
Gas chromatography-mass spectrometry (GC-MS) serves as a vital analytical method, particularly for environmental analysis where docusate sodium is a component of complex mixtures. In the context of oil spill remediation, where dispersants containing DOSS are used, GC-MS is employed for the detailed chemical fingerprinting of oil components. nih.govresearchgate.net
While DOSS itself is typically analyzed by LC-MS due to its low volatility, GC-MS is used in parallel to identify and quantify other substances present, such as total petroleum hydrocarbons (TPHs), polycyclic aromatic hydrocarbons (PAHs), and petroleum biomarkers. nih.govresearchgate.net This parallel approach allows researchers to comprehensively assess environmental samples, tracking the fate of both the dispersant and the dispersed oil. nih.gov The combination of these techniques provides a complete picture of the distribution and degradation of the components in the environment. nih.govresearchgate.net
Surface Science Techniques for Interfacial Studies (e.g., Tensiometry, Dynamic Light Scattering for Micellar Size)
As an anionic surfactant, the interfacial properties of docusate sodium are of primary importance. patsnap.comdrugs.com Surface science techniques are essential for characterizing these properties. Tensiometry is widely used to measure the ability of docusate sodium to reduce surface tension. acs.org At a concentration of 0.1% in water, it can lower the surface tension to approximately 25-30 dyn/cm or mN/m. chemicalbook.comatamanchemicals.comdravyom.com
Another key parameter is the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form micelles. For docusate sodium, the CMC is typically low, in the range of 0.2 to 0.6 mM, highlighting its efficiency as a surfactant even at low concentrations. chemicalbook.comatamanchemicals.com
Dynamic light scattering (DLS) is another technique used to characterize the self-assembly of docusate sodium. acs.orgrsc.org DLS measures the size of particles in a solution, such as micelles, providing valuable information on the aggregation behavior of the surfactant under different conditions. rsc.org
| Property | Value | Technique |
| Surface Tension | 25-30 dyn/cm (at 0.1% in water) chemicalbook.comatamanchemicals.comdravyom.com | Tensiometry |
| Critical Micelle Concentration (CMC) | 0.2 - 0.6 mM chemicalbook.comatamanchemicals.com | Tensiometry, Conductivity, Fluorescence acs.org |
| Micellar Characterization | Size of self-assemblies rsc.org | Dynamic Light Scattering (DLS) rsc.org |
Hyphenated Techniques for Comprehensive Analysis of Complex Mixtures
Hyphenated techniques, which combine two or more analytical methods, are indispensable for the comprehensive analysis of complex mixtures containing docusate sodium. saspublishers.com The coupling of a separation technique with a detection technique, such as mass spectrometry, enhances analytical power, providing both qualitative and quantitative information with high sensitivity and specificity. saspublishers.comrsc.org
As discussed, LC-MS and GC-MS are prime examples of hyphenated techniques used in docusate sodium research. nih.gov The combination of liquid chromatography's separation capabilities with the mass identification power of mass spectrometry (LC-MS) allows for the accurate quantification of DOSS in difficult matrices like seawater or biological fluids. nih.govusgs.gov Similarly, the use of GC-MS enables the detailed analysis of volatile and semi-volatile compounds that may be present alongside DOSS in environmental samples. nih.govresearchgate.net These hyphenated methods are crucial for applications ranging from pharmaceutical analysis to environmental monitoring, where the sample matrix is often complex and the analyte concentration is low. nih.govasiapharmaceutics.info
Theoretical and Computational Chemistry Studies
Molecular Dynamics Simulations of Interfacial Adsorption
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. For Succinic acid, sulfo-, 1,4-dioctyl ester, MD simulations have provided critical insights into its behavior and orientation at interfaces, particularly the oil-water interface, which is fundamental to its role in emulsification. bit.edu.cnglobethesis.com
Simulations reveal that DOSS molecules preferentially adsorb at the oil-water interface, orienting themselves to minimize free energy. The hydrophilic sulfonate headgroup immerses itself in the aqueous phase, forming hydrogen bonds with water molecules, while the hydrophobic dioctyl tails penetrate the oil phase. globethesis.com This arrangement drastically reduces the interfacial tension between the two immiscible liquids. Studies using atomistic MD simulations have explored the interfacial activities of various surfactants, including anionic types similar to DOSS, investigating parameters such as interface thickness, molecular orientation, and the distribution of water molecules around the surfactant headgroups. globethesis.com
The structure of the interfacial layer is not static. MD simulations show a dynamic interface where surfactant molecules are mobile. The flexibility of the dioctyl tails allows them to adopt various conformations within the oil phase, maximizing van der Waals interactions. The density profiles obtained from these simulations show a distinct region of intermediate density at the interface, composed of the intermingled surfactant molecules, oil, and water.
Furthermore, computational studies have explored how modifications to the surfactant structure or the surrounding environment affect interfacial adsorption. For instance, replacing the sodium counterion with a larger organic cation, such as 1-butyl-3-methylimidazolium ([BMIM]+), alters the packing and structure at the water/oil interface. nih.govacs.org MD simulations of this modified system show that the larger [BMIM]+ cations bind more weakly to the sulfosuccinate (B1259242) headgroups compared to smaller Na+ ions, leading to a more disordered and uneven water/oil interface. nih.govacs.org
| Simulation Parameter | Observation at Oil-Water Interface | Significance |
| Molecular Orientation | Sulfonate headgroup in water; dioctyl tails in oil. | Reduces interfacial tension, enabling emulsification. |
| Interfacial Thickness | Forms a distinct layer of defined thickness between phases. | Characterizes the stability and structure of the interface. |
| Counterion Distribution | Counterions (e.g., Na+) cluster near the charged headgroups in the aqueous phase. | Influences headgroup repulsion and packing density. |
| Solvent Penetration | Limited penetration of water into the hydrophobic tail region. | Defines the boundary of the hydrophobic core of aggregates. researchgate.net |
Quantum Chemical Calculations for Reaction Pathway Analysis
Quantum chemical calculations, based on the principles of quantum mechanics, are used to compute the electronic structure and properties of molecules. These methods are invaluable for analyzing reaction mechanisms, determining the structures of transition states, and calculating activation energies, thereby providing a detailed map of a reaction pathway.
The synthesis of this compound typically involves a two-step process:
Esterification: Maleic anhydride (B1165640) is reacted with two equivalents of 2-ethylhexanol to form dioctyl maleate (B1232345). sid.irchemicalbook.com
Sulfonation: The double bond in the dioctyl maleate intermediate is sulfonated using a reagent like sodium bisulfite to yield the final product. sid.irresearchgate.net
This synthesis is often catalyzed by a Brønsted solid acid, such as Amberlyst-15. sid.irresearchgate.netresearchgate.net Quantum chemical calculations can be employed to elucidate the precise mechanism of this catalytic process.
Using a method like Density Functional Theory (DFT), researchers could model the key steps of the reaction:
Esterification Mechanism: Calculations can map the energy profile for the acid-catalyzed ring-opening of maleic anhydride by 2-ethylhexanol, followed by the second esterification step. This would involve locating the transition state structures for each step and calculating the corresponding energy barriers. The role of the Amberlyst-15 catalyst, which provides sulfonic acid groups to protonate the carbonyl oxygen and activate the anhydride, can be explicitly modeled to understand its catalytic effect. arkat-usa.org
Sulfonation Mechanism: The reaction pathway for the nucleophilic addition of bisulfite across the carbon-carbon double bond of dioctyl maleate can be computationally investigated. Quantum calculations can determine whether the reaction proceeds via a concerted or stepwise mechanism and can calculate the activation energy for this key bond-forming step.
Computational Modeling of Micellar Aggregation and Solubilization
Above a specific concentration known as the critical micelle concentration (CMC), surfactant molecules like DOSS self-assemble in solution to form aggregates called micelles. Computational modeling has been essential for understanding the driving forces, structures, and dynamics of this aggregation process.
Coarse-grained (CG) simulation methods, such as dissipative particle dynamics (DPD), are particularly well-suited for studying micellization because they can model larger systems over longer timescales than fully atomistic simulations. aalto.fi In these models, groups of atoms (e.g., the surfactant headgroup, sections of the tails) are represented as single beads, reducing computational cost. aalto.fi
Modeling studies on DOSS have successfully predicted its aggregation behavior in various solvents:
In polar solvents (e.g., water): DOSS forms conventional micelles with a hydrophobic core composed of the dioctyl tails and a hydrophilic corona of sulfonate headgroups facing the water.
In nonpolar (hydrophobic) solvents (e.g., dodecane): DOSS forms reverse micelles, where the polar headgroups cluster to form a hydrophilic core (which can encapsulate water), and the hydrophobic tails extend into the bulk organic solvent. researchgate.netrsc.org DPD models predict that in such solvents, DOSS forms small reverse micellar aggregates with an aggregation number (Nagg) of approximately 8. rsc.org
In solvents of intermediate polarity: Simulations predict the formation of large, internally structured aggregates where the surfactant headgroups cluster within the aggregate, surrounded by a continuous phase of the hydrocarbon tails. rsc.org
The choice of solvent is shown to be a primary factor controlling the partitioning of headgroups and the resulting aggregate morphology. rsc.org These computational models accurately reproduce experimentally observed structures, such as the lamellar (bilayer) assemblies that DOSS can form in aqueous environments. researchgate.netrsc.org The thermodynamic parameters governing micellization, such as the Gibbs free energy, enthalpy, and entropy, have also been assessed and compared with computational predictions to validate the models. acs.orgmdpi.com
| Solvent Type | Predicted Aggregate Structure | Key Feature | Computational Method |
| Polar (Water) | Lamellar Assembly / Micelles | Hydrophobic tails form core, heads face water. | Dissipative Particle Dynamics (DPD) |
| Nonpolar (Dodecane) | Small Reverse Micelles (Nagg ≈ 8) | Hydrophilic heads form core, tails face solvent. rsc.org | Dissipative Particle Dynamics (DPD) |
| Intermediate Polarity | Large, Internally Structured Aggregates | Headgroups cluster internally within a hydrocarbon matrix. rsc.org | Dissipative Particle Dynamics (DPD) |
Structure-Property Relationship Predictions via Cheminformatics
Cheminformatics combines chemistry, computer science, and information science to analyze chemical data. A key application within this field is the development of Quantitative Structure-Property Relationship (QSPR) models. QSPR models are mathematical equations that correlate the structural features of molecules (described by numerical values called "molecular descriptors") with their physicochemical properties. colab.ws
For surfactants like this compound, a crucial property is the critical micelle concentration (CMC), which dictates the onset of its primary function. Predicting the CMC without extensive experimentation is highly valuable for designing new surfactant formulations. QSPR models have been successfully developed for large datasets of anionic surfactants to predict their CMC values. nih.govacs.org
The process involves:
Descriptor Calculation: The 3D structure of the surfactant molecule is used to calculate a wide range of molecular descriptors.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find the best correlation between a subset of these descriptors and the experimental CMC values for a "training set" of molecules. scienomics.com
Model Validation: The predictive power of the resulting equation is tested on an external "test set" of surfactants not used in model creation.
Studies on anionic surfactants have shown that the most influential descriptors for predicting CMC fall into several categories: nih.govacs.org
Geometrical Descriptors: These relate to the 3D arrangement of the atoms, such as molecular surface area or volume.
Solvational Descriptors: These estimate the energy of interaction between the molecule and a solvent (water), quantifying hydrophobicity.
Charge-Related Descriptors: These describe the distribution of electronic charge within the molecule, such as the partial charge on the sulfonate headgroup, which is crucial for interactions with polar water molecules. colab.ws
A successful QSPR model provides insight into which structural features most significantly impact a property. For anionic surfactants, models consistently show that descriptors related to the hydrophobic fragments (the alkyl tails) have the most significant influence on the CMC, confirming the central role of the hydrophobic effect in micellization. nih.govacs.org
| Descriptor Category | Description | Relevance to this compound |
| Topological | Describes molecular size, shape, and branching. | Quantifies the effect of the large, branched dioctyl hydrophobic portion. |
| Constitutional | Based on molecular formula (e.g., atom count, molecular weight). | A basic measure of the molecule's size. colab.ws |
| Charge-Related | Describes electronic properties and charge distribution. | Captures the polarity of the sulfonate headgroup and its interaction with water. nih.gov |
| Solvational | Relates to the interaction energy with a solvent. | Quantifies the hydrophobic driving force for micellization. |
Applications in Advanced Chemical Systems and Materials Science
Role in Microemulsion Formation and Stability
Integration with Ionic Liquid-Quantum Dot Hybrid Materials
The unique properties of AOT-based microemulsions have been harnessed in the development of advanced hybrid materials. Specifically, they have been instrumental in the synthesis and stabilization of quantum dots (QDs) in conjunction with ionic liquids (ILs). Ionic liquids, being salts that are liquid at or near room temperature, offer a unique solvent environment.
In one notable application, a modified AOT surfactant, dioctylsulfosuccinate proliniumisopropylester ([ProC₃]AOT), was used to form microemulsions with the ionic liquid 2-hydroxyethylammonium formate (HO-EAF) and isooctane (B107328). These microemulsions served as the medium for the room-temperature synthesis of Cadmium Sulfide (CdS) quantum dots. The size of the microemulsion droplets, controlled by the ratio of the ionic liquid to the surfactant, dictated the size of the resulting QDs. This method allowed for the creation of hybrid materials exhibiting tunable light emission, with the potential to produce pure white light with high quantum efficiency by adjusting the droplet size. The confinement of the CdS QDs within the reverse micelles, surrounded by the ionic liquid, enhances the recombination of radiative surface states, leading to increased electron surface states and amplified luminescence.
Applications in Nanomaterial Synthesis
The use of AOT-stabilized reverse micelles as nanoreactors is a well-established method for the synthesis of a wide variety of nanoparticles with controlled dimensions. The surfactant layer not only dictates the size of the reaction environment but also acts as a steric stabilizer, preventing the aggregation of the newly formed nanoparticles.
This technique has been successfully employed to produce a diverse range of nanomaterials, including:
Metallic nanoparticles: Platinum (Pt), Palladium (Pd), Copper (Cu), Silver (Ag), Gold (Au), Nickel (Ni), and Zinc (Zn).
Metal sulfides: Cadmium Sulfide (CdS) and Zinc Sulfide (ZnS).
Metal oxides: Titanium Dioxide (TiO₂) and Silicon Dioxide (SiO₂).
The water-to-surfactant molar ratio (W) is a critical parameter in controlling the final size of the nanoparticles. Research has shown that AOT is a particularly suitable surfactant for the preparation of silver nanoparticles, with the W value being a key factor in determining their ultimate dimensions.
| Nanoparticle Type | Precursors | Surfactant System | Key Synthesis Parameter |
| Metallic Nanoparticles | Metal Salts | AOT/Water/Alkane | Water-to-surfactant ratio (W) |
| Metal Sulfides | Metal Salts, Sulfide Source | AOT/Water/Alkane | Molar ratio of reactants |
| Metal Oxides | Metal Alkoxides | AOT/Water/Alkane | Hydrolysis rate |
| Quantum Dots | Cadmium Nitrate, Sodium Sulfide | [ProC₃][AOT]/HO-EAF/Isooctane | IL-to-surfactant ratio (R) |
Surfactant-Enhanced Chemical Processes
The surface-active properties of Succinic acid, sulfo-, 1,4-dioctyl ester make it a valuable component in various chemical processes, particularly those involving the manipulation of interfaces between immiscible liquids.
Demulsification and Oil-Water Separation in Environmental Engineering
In the context of environmental engineering, particularly in treating oily wastewater from sources like oil exploration and marine oil spills, AOT has demonstrated significant efficacy as a demulsifier for crude oil-in-water emulsions. Its double-chain structure is believed to enhance its performance compared to single-chain anionic surfactants.
Research has shown that AOT can efficiently break stable oil-in-water emulsions. In one study, increasing the AOT concentration to its critical micelle concentration of 900 mg/L resulted in a demulsification efficiency of 99% for crude oil-in-water emulsions with oil concentrations ranging from 500 to 3000 mg/L, all within a 15-minute shaking time. nih.gov The low molecular weight of AOT allows for its homogeneous distribution within the emulsion, contributing to its rapid action. nih.gov Furthermore, AOT has proven effective at high salinity (36 g/L) and can reduce the total extractable petroleum hydrocarbons in the separated water to below 10 mg/L without the need for gravity separation. nih.govnih.gov
| Parameter | Condition | Demulsification Efficiency | Reference |
| AOT Concentration | 900 mg/L | 99% | nih.gov |
| Oil Concentration | 500-3000 mg/L | High | nih.gov |
| Salinity | 36 g/L | Promising | nih.gov |
| Shaking Time | 15 minutes | Efficient | nih.gov |
Enhanced Oil Recovery Applications (EOR)
In the petroleum industry, AOT is utilized in chemical Enhanced Oil Recovery (EOR) techniques to mobilize residual oil trapped in reservoirs. Its primary function is to reduce the interfacial tension (IFT) between the injected aqueous solution and the crude oil, which in turn helps to displace the oil from the porous rock formations.
A study on a model system using a packed column of calcium carbonate to simulate porous rock and n-decane as the trapped oil demonstrated the effectiveness of AOT solutions in oil recovery. The percentage of oil recovered was found to be directly related to the concentration of AOT. For concentrations below the critical aggregation concentration, oil recovery is primarily governed by the alteration of the oil-water-calcium carbonate contact angle. Above this concentration, additional oil is recovered through a combination of solubilization, emulsification, and mobilization due to the significantly lowered interfacial tension.
More advanced EOR strategies involve the use of surfactant blends. In one such study, a blend of AOT and polyoxyethylene(8) octyl ether carboxylic acid (Akypo LF2) was investigated for its potential in carbonate reservoirs. A 1 wt% solution of a 50/50 blend of AOT/LF2 in synthetic seawater achieved a low interfacial tension of 1.50 x 10⁻² mN/m, resulting in an additional oil recovery of 7.3% of the original oil in place. nih.gov To further enhance performance, a surface-active ionic liquid, 1-dodecyl-3-methylimidazolium bromide ([C₁₂mim]Br), was added to the blend. A formulation containing 0.8 wt% of AOT₂₀.₇wt%/[C₁₂mim]Br₂₅.₃wt%/LF2₅₄wt% in synthetic seawater further reduced the interfacial tension to 1.14 x 10⁻² mN/m and increased the additional oil recovery to 11.5% of the original oil in place. nih.gov
| Surfactant System | Concentration | Interfacial Tension (mN/m) | Additional Oil Recovery (% OOIP) | Reference |
| 1 wt% AOT₅₀wt%/LF2₅₀wt% in SSW | 1 wt% | 1.50 x 10⁻² | 7.3% | nih.gov |
| 0.8 wt% AOT₂₀.₇wt%/[C₁₂mim]Br₂₅.₃wt%/LF2₅₄wt% in SSW | 0.8 wt% | 1.14 x 10⁻² | 11.5% | nih.gov |
Polymerization and Material Modification Agents
This compound also finds applications as an agent in polymerization processes and for the modification of material properties. Its surfactant properties are particularly valuable in emulsion polymerization.
In emulsion polymerization, AOT acts as an emulsifier to stabilize the monomer droplets in the aqueous phase. As the polymerization proceeds, the surfactant molecules adsorb onto the surface of the newly formed polymer particles, preventing their agglomeration and ensuring the stability of the resulting latex. The use of AOT can influence the particle size and size distribution of the final polymer dispersion, which in turn affects the properties of the resulting material, such as its film-forming characteristics and mechanical strength. It is often used as a co-emulsifier, particularly for hydrophobic monomers, due to its excellent emulsification capabilities.
Use in Emulsion Polymerization Systems
Emulsion polymerization is a critical industrial process for producing a wide variety of synthetic polymers and latexes. In this process, surfactants are essential for emulsifying hydrophobic monomers in an aqueous medium, stabilizing the resulting polymer particles, and influencing the final properties of the polymer dispersion. This compound is widely employed as an emulsifier in these systems due to its excellent surface tension reduction capabilities and emulsifying power. atamankimya.comsanyo-chemical-solutions.comresearchgate.netatamanchemicals.com
As an anionic surfactant, it provides electrostatic stabilization to polymer particles, surrounding them with electric charges that create an energy barrier, thereby preventing agglomeration. pcc.eu It is particularly noted for its ability to significantly lower the surface tension of water, a property that is advantageous in creating stable emulsions. researchgate.netpcc.eu This compound can be used either as the sole emulsifier or in conjunction with nonionic surfactants to achieve desired characteristics in the final polymer latex, such as improved mechanical or freeze-thaw stability. sanyo-chemical-solutions.compcc.eu
Research has demonstrated its effectiveness in the polymerization of various monomer systems, including acrylics, styrene-acrylics, and vinyl acetate. researchgate.netpcc.eu It is particularly effective for emulsifying hydrophobic monomers like styrene, butyl acrylate, and 2-ethylhexyl acrylate. pcc.eu The use of this sulfosuccinate (B1259242) surfactant is also suitable for producing emulsions with larger particle sizes. sanyo-chemical-solutions.com Its application extends to the manufacturing of polymers for adhesives, paints, and coatings, where it acts as a wetting and leveling agent. researchgate.netpcc.eu
Table 1: Research Findings on this compound in Emulsion Polymerization
| Monomer System | Role of Surfactant | Observed Outcome/Polymer Application |
| Vinyl Acetate, Acrylics | Emulsifier | Production of polymers for adhesives and paints. researchgate.net |
| Styrene, 2-Ethylhexyl Acrylate, Butyl Acrylate | Co-emulsifier | Provides excellent emulsification for hydrophobic monomers. pcc.eu |
| Acrylonitrile / Acrylate Copolymers | Emulsifier | Yields thermoplastic resins. researchgate.net |
| Butadiene Graft Copolymers (with Styrene & Acrylonitrile) | Emulsifier | Produces polymers with high tensile and impact strength. researchgate.net |
| Polyacrylate Dispersions | Co-emulsifier (with alkylphenol ethersulfates) | Enables the manufacture of high-concentration dispersions (>60% polymer). researchgate.net |
Surface Modification of Polymers and Composites
The surface properties of polymers and composite materials are critical to their performance in various applications. Surface modification techniques are employed to alter characteristics such as hydrophobicity, conductivity, and biocompatibility. nih.govresearchgate.net this compound is utilized in this area as a modifying agent, particularly as a dopant and a hydrophobizing agent in the synthesis of conductive polymers and their composites. researchgate.netatamanchemicals.com
A notable application is in the development of polypyrrole (PPy) based materials. During the aqueous chemical oxidative polymerization of pyrrole, this compound can be used as both a dopant and a hydrophobizing agent. researchgate.netatamanchemicals.com Research indicates that the dioctyl sulfosuccinate anion is preferentially incorporated into the polypyrrole structure compared to other ions like chloride. researchgate.net The concentration of the surfactant in the polymerization system directly influences the dopant ratio. researchgate.net
The presence of these sulfosuccinate dopants on the surface of the resulting polypyrrole grains imparts a hydrophobic character to the material. researchgate.net This surface modification is crucial for specific applications, such as the development of light-responsive liquid marble stabilizers. researchgate.net Furthermore, this surfactant has been used to enhance the electrical conductivity and cell attachment in composite materials, such as those made from polycaprolactone fumarate and polypyrrole (PCLF–PPy). atamankimya.comatamanchemicals.comatamanchemicals.com This demonstrates its role in tailoring the surface of advanced composite materials to achieve specific functional properties.
Table 2: Research Findings on Surface Modification using this compound
| Polymer / Composite Material | Role of Surfactant | Effect of Surface Modification |
| Polypyrrole (PPy) | Dopant and hydrophobizing agent | Induces hydrophobic character on the surface of PPy grains. researchgate.net |
| Polycaprolactone fumarate and polypyrrole (PCLF–PPy) composite | Additive / Modifying Agent | Enhances electrical conductivity and cell attachment. atamankimya.comatamanchemicals.comatamanchemicals.com |
Environmental Chemistry and Degradation Pathways
Hydrolysis of Succinic Acid, Sulfo-, 1,4-Dioctyl Ester under Environmental Conditions
This compound, commonly known as dioctyl sodium sulfosuccinate (B1259242) (DOSS), is an anionic surfactant that can undergo hydrolysis, a chemical process involving the cleavage of its ester bonds by reaction with water. The stability of DOSS is notably dependent on pH. chemicalbook.com Generally, the compound is stable within a pH range of 4 to 9. chemicalbook.com However, under highly acidic or alkaline conditions, the ester linkages are susceptible to breakdown. chemicalbook.com
Studies on the environmental stability of DOSS have found that its hydrolysis is a relatively slow process under typical environmental pH conditions. nih.govresearchgate.net For instance, the aqueous base-catalyzed hydrolysis half-life for DOSS is estimated to be 243 days at a pH of 8 and extends to 6.7 years at a neutral pH of 7. researchgate.net This suggests that hydrolysis is not a rapid degradation pathway in most natural aquatic environments unless the pH is significantly elevated or lowered. chemicalbook.comresearchgate.net
The hydrolysis of DOSS follows second-order kinetics, being first-order with respect to both the ester and the hydrolyzing agent (e.g., hydroxide (B78521) ions in alkaline conditions). chemrxiv.org Under alkaline conditions, the rate of hydrolysis is significantly accelerated. researchgate.net The primary product identified from the hydrolysis of DOSS is a monoester resulting from the cleavage of one of the octyl ester groups. nih.govresearchgate.net This degradation product is monooctyl sulfosuccinate (MOSS), which has the chemical formula C12H21O7S. nih.govresearchgate.net The formation of MOSS indicates the substitution of one octyl group with a hydroxyl group. nih.gov It has been noted that both α and β isomers of the monoester can be formed during hydrolysis. researchgate.net
Table 1: Hydrolysis Half-Life of DOSS at Different pH Levels
| pH | Half-Life | Conditions |
|---|---|---|
| 7 | 6.7 years | Aqueous |
| 8 | 243 days | Aqueous, base-catalyzed |
Data sourced from U.S. National Library of Medicine, as cited in researchgate.net
Photodegradation Mechanisms and Rates under Simulated Solar Conditions
Photodegradation, or photolysis, is another significant abiotic pathway for the breakdown of DOSS in the environment, occurring when the molecule absorbs light energy. usgs.govresearchgate.net The rate and extent of this degradation are dependent on the wavelength and intensity of the light source. nih.govresearchgate.net Research comparing different light sources found that DOSS degrades much more rapidly under a 254 nm ultraviolet (UV) lamp, with a half-life measured in hours, compared to more environmentally relevant light sources like a 350 nm lamp or a solar simulator, where the half-lives are in the order of days. nih.govresearchgate.net The photodegradation of DOSS micelles has been shown to be directly related to the duration of exposure to UVA radiation. researchgate.net
Table 2: Photodegradation Half-Life of DOSS under Various Light Conditions
| Light Source | Half-Life | Environment |
|---|---|---|
| UV Lamp (254 nm) | Hours | Pure Water & Seawater |
| Solar Simulator | Days | Pure Water & Seawater |
Data sourced from nih.govresearchgate.net
Analysis of DOSS samples irradiated under simulated solar conditions has revealed the formation of degradation products. nih.gov Liquid chromatography-tandem mass spectrometry (LC/MS-MS) analysis has shown that a primary photolytic degradation product is the same as that formed during hydrolysis. nih.gov This common product is monooctyl sulfosuccinate (MOSS), with the molecular formula C12H21O7S, resulting from the loss of one of the two octyl chains. nih.govresearchgate.net
Biodegradation in Aquatic and Terrestrial Environments
Biodegradation is a crucial process for the removal of DOSS from the environment, driven by microbial activity. usgs.gov Studies have demonstrated that DOSS is readily biodegradable in aquatic environments, which is a key factor in its selection as a surfactant component. researchgate.net The efficiency of this process can, however, be influenced by various environmental factors, including temperature and the concentration of the compound. nih.gov
Research on the biodegradation of DOSS in cold seawater (at 5°C), relevant for deep-sea or Arctic conditions, showed that the surfactant is biodegradable at environmentally relevant concentrations. nih.gov A study using natural seawater showed that at a concentration of 1 mg/L, DOSS underwent rapid biotransformation after an initial lag period of 16 days. nih.gov The persistence of DOSS has been observed in some marine environments, where it was found associated with oil on beaches and in deep-sea coral communities years after a spill, suggesting that environmental conditions can significantly impact its degradation. researchgate.net
The microbial degradation of DOSS involves its use as a carbon source by microorganisms. preprints.org The initial step in the breakdown of DOSS, similar to hydrolysis and photolysis, involves the cleavage of the ester bonds. researchgate.netnih.gov Biotransformation studies have identified α/β-ethylhexylsulfosuccinate (EHSS) as an expected hydrolysis and initial biodegradation product. nih.gov However, studies have also shown that EHSS itself may exhibit limited further degradation compared to the parent DOSS compound or other surfactants it is formulated with. nih.gov Microbial degradation pathways for surfactants often involve enzymes such as oxygenases that can cleave aromatic rings or other parts of the molecule, eventually leading to mineralization into carbon dioxide and water. mdpi.com
Several factors can influence the rate and extent of DOSS biodegradation. One of the most significant is the concentration of the surfactant itself. nih.gov Studies in cold seawater have shown a strong concentration-dependent effect on the degradation half-life. nih.gov At a low, environmentally relevant concentration of 1 mg/L, the degradation half-life of DOSS was 4.1 days (following a lag phase). nih.gov However, when the concentration was increased to 50 mg/L, the half-life dramatically increased to over 500 days, indicating potential inhibition of microbial activity at higher concentrations. nih.gov
Other factors that generally influence biodegradation include temperature, pH, salinity, and the availability of nutrients and oxygen. nih.gov For instance, the biodegradation of DOSS has been demonstrated even at the low temperature of 5°C, although a lag phase was observed, suggesting that microbial populations may require time to acclimate. nih.gov
Table 3: Effect of Concentration on DOSS Biodegradation in Cold Seawater (5°C)
| Concentration (mg/L) | Lag Period (days) | Degradation Half-Life (days) |
|---|---|---|
| 1 | 16 | 4.1 |
| 50 | - | >500 |
Data sourced from nih.gov
Structure Activity Relationship Studies
Impact of Alkyl Chain Length and Branching on Surfactant Properties
The hydrophobic alkyl chains are a key determinant of the surfactant properties of sulfosuccinate (B1259242) esters. Both the length and branching of these chains significantly influence parameters such as critical micelle concentration (CMC), surface tension reduction, and foaming ability.
Generally, for anionic surfactants, increasing the length of a linear alkyl chain leads to a decrease in the critical micelle concentration (CMC), meaning that less surfactant is needed to form micelles and achieve significant surface activity. bohrium.com This is due to the increased hydrophobicity of the molecule, which drives it to aggregate at lower concentrations. bohrium.com Conversely, at the CMC, longer alkyl chains can lead to a slight increase in the surface tension. bohrium.com
Branching in the alkyl chains, as is the case with the 2-ethylhexyl groups in dioctyl sulfosuccinate, has a pronounced effect on the surfactant's behavior. Branched chains increase the cross-sectional area of the hydrophobic group, which can disrupt the packing of surfactant molecules at interfaces and in micelles. researchgate.net This often results in a higher CMC compared to their linear isomers. However, branching can also enhance the wetting and emulsifying properties of the surfactant. researchgate.netcosmeticsandtoiletries.com For instance, the branched structure of dioctyl sulfosuccinate contributes to its excellent performance as a wetting agent. researchgate.net Shorter branched-chain sulfosuccinates, with alkyl chains of around five carbons, exhibit properties that are intermediate between those of classical surfactants and hydrotropes, substances that enhance the solubility of hydrophobic compounds without forming distinct micelles. rsc.org
Table 1: General Impact of Alkyl Chain Modifications on Surfactant Properties
| Structural Modification | Impact on Critical Micelle Concentration (CMC) | Impact on Wetting/Emulsification |
|---|---|---|
| Increasing Linear Alkyl Chain Length | Decreases | Generally Improves |
| Branching of Alkyl Chain | Increases (compared to linear isomer) | Generally Improves |
Influence of Counter-Ion Species (Sodium vs. Calcium/Potassium) on Performance
The counter-ion associated with the sulfonate head group of dioctyl sulfosuccinate can influence its properties and applications. While the sodium salt is the most common, calcium and potassium salts are also utilized. atamankimya.com
The choice of counter-ion can affect the surfactant's solubility, aggregation behavior, and interaction with other components in a formulation. Divalent cations like calcium can interact more strongly with the anionic sulfonate head groups than monovalent cations like sodium or potassium. This stronger interaction can lead to a decrease in the CMC and may also affect the packing of the surfactant molecules at interfaces, potentially influencing surface tension and emulsification performance.
In pharmaceutical applications, both sodium and calcium salts of dioctyl sulfosuccinate are used as stool softeners, suggesting comparable efficacy in that specific function. nih.gov However, a direct and comprehensive comparison of the fundamental surfactant properties (such as CMC and surface tension) of sodium, calcium, and potassium dioctyl sulfosuccinate is not extensively documented in publicly available scientific literature. Studies comparing sodium and calcium polystyrene sulfonate, a different type of ion-exchange resin, have shown differences in their effects on electrolyte balance in medical treatments, but these findings are not directly transferable to the surfactant properties of dioctyl sulfosuccinate. nih.govresearchgate.net
Comparison with Ethoxylated Sulfosuccinates: Micellization and Adsorption Properties
Introducing ethylene (B1197577) oxide (EO) chains between the hydrophobic tail and the hydrophilic head group is a common strategy to modify the properties of surfactants. Ethoxylated sulfosuccinates are a class of surfactants that combine the features of both anionic sulfosuccinates and non-ionic ethoxylated alcohols.
Research comparing ethoxylated sodium monoalkyl sulfosuccinates with sodium dioctyl sulfosuccinate (SDOSS) has shown that ethoxylation significantly impacts micellization and adsorption properties. researchgate.net Ethoxylated monoalkyl sulfosuccinates generally exhibit lower CMC values than SDOSS. researchgate.net This indicates that the introduction of the ethoxy groups enhances the tendency of the surfactant to form micelles. researchgate.net
The presence of the ethylene oxide units also improves the adsorption properties of the surfactant at interfaces. researchgate.net This is reflected in a greater reduction of surface tension for the ethoxylated counterparts compared to SDOSS. The thermodynamic parameters derived from these studies suggest that the addition of EO units improves both the micellization and adsorption characteristics of the sulfosuccinate surfactants. researchgate.net
Table 2: Comparison of Critical Micelle Concentration (CMC) and Surface Tension at CMC (γCMC) of Sodium Dioctyl Sulfosuccinate (SDOSS) and an Ethoxylated Mono-octyl Sulfosuccinate (E(14)SMOSS) at 25°C
| Surfactant | Critical Micelle Concentration (CMC) (mol/L) | Surface Tension at CMC (γCMC) (mN/m) |
|---|---|---|
| Sodium Dioctyl Sulfosuccinate (SDOSS) | 2.5 x 10⁻³ | 48.0 |
| Ethoxylated (14 EO units) Sodium Mono-octyl Sulfosuccinate (E(14)SMOSS) | 1.1 x 10⁻³ | 46.3 |
Data sourced from a study by Al-Sabagh et al. (2009) and presented in a ResearchGate table. researchgate.netresearchgate.net
Derivations and Modifications: Exploring Analogues for Specific Chemical Functions
The basic structure of dioctyl sulfosuccinate can be modified to create analogues with tailored properties for specific chemical functions. The synthesis of dioctyl sodium sulfosuccinate typically involves the esterification of maleic anhydride (B1165640) with 2-ethylhexanol, followed by sulfonation. sid.ir By varying the alcohol used in the initial esterification step, a wide range of sulfosuccinate esters with different alkyl chains can be produced, as discussed in section 8.1.
Beyond simple changes to the alkyl group, more complex modifications can be introduced. For example, dioctyl sulfosuccinate has been used as a dopant and a hydrophobizing agent in the synthesis of polypyrrole grains. researchgate.net In this application, the dioctyl sulfosuccinate is incorporated into the polymer structure, influencing the material's properties. researchgate.net
The synthesis process itself can also be modified to produce different forms of the compound. For instance, methods have been developed for the preparation of anhydrous dioctyl sodium sulfosuccinate for applications where the presence of water is undesirable. patsnap.com
Furthermore, the sulfosuccinate moiety can be incorporated into larger molecular architectures. For example, it can be used to functionalize other molecules to impart surfactant properties. The versatility of the synthesis allows for the creation of a diverse range of sulfosuccinate-based surfactants with properties optimized for specific applications, from emulsification and wetting in industrial processes to specialized roles in materials science. atamankimya.com
Emerging Research Areas and Future Perspectives
Sustainable Synthesis Routes and Green Chemistry Principles
The chemical industry is under increasing pressure to adopt more environmentally friendly practices. jddhs.com Green chemistry principles, which focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency, are at the forefront of this shift. jddhs.comnih.gov For DOSS, this translates into the development of sustainable synthesis routes that are both economically viable and ecologically sound.
A significant advancement in this area is the use of heterogeneous recyclable catalysts. researchgate.net One study has demonstrated a facile and economical synthesis of DOSS using Amberlyst-15, a solid acid catalyst. researchgate.net This catalyst is employed in both the esterification of maleic anhydride (B1165640) and the sulfonation of the resulting dioctyl maleate (B1232345). researchgate.net A key advantage of this method is the ability to easily recover and reuse the catalyst for multiple cycles without a significant loss of activity, which aligns with the green chemistry principle of catalysis over stoichiometric reagents. nih.govresearchgate.net
Traditional synthesis methods for sulfosuccinates can involve harsh reaction conditions. researchgate.net By contrast, the use of catalysts like Amberlyst-15 allows for milder conditions. researchgate.net Furthermore, innovations in process technology, such as performing the sulfonation at normal pressure and capturing escaped sulfur dioxide for reuse as sodium bisulfite, contribute to a more sustainable process by reducing waste and environmental pollution. google.com The overarching goal is to maximize atom economy, ensuring that a high proportion of the raw materials are incorporated into the final product, and to design processes that are inherently safer. surfactgreen.com
The table below summarizes key aspects of sustainable synthesis routes for DOSS, drawing on the principles of green chemistry.
| Green Chemistry Principle | Application in DOSS Synthesis | Research Finding |
| Catalysis | Use of a recyclable solid acid catalyst (Amberlyst-15). researchgate.net | The catalyst can be recovered and reused for at least 13 consecutive cycles with minimal loss of activity. researchgate.net |
| Waste Prevention | Simplified technological processes with reduced raw material inputs and recycling of byproducts. google.com | Isooctyl alcohol feed can be reduced by a third, and escaped SO2 can be absorbed and reused. google.com |
| Energy Efficiency | Reactions carried out under milder conditions and at normal pressure. researchgate.netgoogle.com | Avoids the need for high-vacuum reaction and removal of isooctanol, reducing equipment demands. google.com |
| Safer Solvents and Auxiliaries | Elimination of the need for phase transfer catalysts in the sulfonation step. google.com | The process avoids the use of additional catalysts that could introduce impurities. google.com |
Advanced Applications in Responsive Materials and Smart Formulations
"Smart materials" are materials that can respond to external stimuli, such as changes in temperature, pH, light, or electric and magnetic fields. researchgate.netnih.govresearchgate.net These materials are at the heart of innovations in a wide range of fields, from drug delivery to environmental remediation. researchgate.netidu.ac.id Surfactants like DOSS are poised to play a crucial role in the formulation of these advanced materials due to their self-assembly properties and ability to form microemulsions and other organized structures. researchgate.net
Stimuli-responsive hydrogels, for example, are a class of smart materials that can undergo changes in their swelling behavior, mechanical properties, and permeability in response to environmental cues. researchgate.netnih.gov The incorporation of surfactants into these hydrogel networks can modulate their responsiveness and enable the controlled release of encapsulated active ingredients. researchgate.net While direct research on DOSS in this specific application is emerging, the principles governing the behavior of other surfactants in smart hydrogels provide a clear roadmap for future investigations.
The development of smart formulations extends to areas such as self-healing materials and responsive emulsions. idu.ac.id In these systems, surfactants can stabilize interfaces and facilitate the dynamic changes that underpin the "smart" behavior. The double-chain structure of DOSS, for instance, contributes to its high adsorption capacity at oil-water interfaces, a property that could be harnessed in the design of responsive emulsion systems for applications like targeted delivery or controlled chemical reactions. acs.org
The table below outlines potential advanced applications for DOSS in the realm of responsive materials and smart formulations.
| Application Area | Role of DOSS | Potential Benefit |
| Stimuli-Responsive Hydrogels | As a component to modulate the hydrogel's properties and control the release of active substances. researchgate.netnih.gov | Enhanced control over drug delivery profiles in response to specific physiological triggers. researchgate.net |
| Smart Emulsions | To stabilize and control the behavior of emulsions that respond to external stimuli. idu.ac.id | Development of targeted delivery systems for pharmaceuticals or agricultural chemicals. chemicalbook.com |
| Self-Healing Materials | To facilitate the microencapsulation of healing agents that are released upon material damage. | Improved lifespan and reliability of materials in various applications. |
| Responsive Foams and Coatings | To create foams and coatings whose properties (e.g., wettability, adhesion) can be altered on demand. | Development of "smart surfaces" with tunable characteristics for applications in microfluidics and anti-fouling coatings. |
Development of Novel Analytical Probes for In-Situ Studies
Understanding the behavior of DOSS in complex systems, such as at the interface of an oil-water emulsion or within a biological membrane, requires sophisticated analytical techniques that can provide real-time, in-situ information. nih.gov The development of novel analytical probes and methods is therefore a critical area of ongoing research.
Direct-injection liquid chromatography-tandem mass spectrometry (LC-MS/MS) has proven to be a valuable tool for the rapid and sensitive quantification of DOSS in environmental samples. nih.gov This technique allows for the direct analysis of DOSS in complex matrices like seawater, providing crucial data for environmental monitoring. nih.gov Further advancements in mass spectrometry, such as the use of high-resolution Orbitrap mass spectrometers (LC-HRMS), have enhanced the accuracy of DOSS determination, particularly in the presence of interfering substances like crude oil. researchgate.netresearchgate.net
Beyond quantification, there is a growing interest in techniques that can probe the molecular interactions and dynamics of DOSS in-situ. The droplet-liquid microjunction-surface sampling probe, or "droplet probe," is an example of an in-situ analysis technique that couples chromatography with mass spectrometry to study the chemistry of surfaces. nih.gov While not yet widely applied to DOSS, such techniques hold the potential to provide unprecedented insights into how this surfactant interacts with various substrates and interfaces in real-time.
The table below highlights key analytical techniques and their applications in the study of DOSS.
| Analytical Technique | Application | Research Finding |
| LC-MS/MS | Quantification of DOSS in environmental water samples. nih.gov | Enables rapid analysis with a reporting limit below the EPA's Aquatic Life Benchmark. nih.gov |
| LC-HRMS with SPE | Accurate determination of DOSS in oil-dispersant water samples. researchgate.netresearchgate.net | Solid phase extraction (SPE) effectively separates DOSS from interfering oil components, allowing for nearly 100% recovery. researchgate.net |
| HPLC-MS | General analysis of DOSS. analytice.com | A standard method for the measurement of DOSS in various media. analytice.com |
| Droplet Probe | Potential for in-situ analysis of DOSS on surfaces. nih.gov | Couples chromatography with mass spectrometry for the spatial and temporal analysis of secondary metabolites. nih.gov |
Integration with Computational Design and Machine Learning for New Surfactant Discovery
The traditional approach to discovering new surfactants with desired properties often involves laborious and time-consuming experimental screening. digitellinc.com However, the advent of powerful computational tools and machine learning (ML) is revolutionizing this process. nih.govencyclopedia.pubh5mag.com By leveraging large datasets and sophisticated algorithms, researchers can now predict the properties and behavior of new surfactant molecules before they are even synthesized. encyclopedia.pub
Machine learning models, such as graph neural networks (GNNs), are being developed to predict key surfactant properties like the hydrophile-lipophile balance (HLB) with greater accuracy than traditional empirical methods. digitellinc.com These models can learn the complex relationships between a surfactant's molecular structure and its performance characteristics, enabling the virtual screening and design of novel surfactants. digitellinc.comscienomics.com For a well-established surfactant like DOSS, these computational approaches can be used to design derivatives with enhanced performance for specific applications or to identify more sustainable alternatives.
The integration of ML with high-throughput experimental platforms creates a powerful closed-loop system for accelerated discovery. rsc.org An ML model can suggest promising new surfactant candidates, which are then synthesized and tested using automated methods. The experimental results are then fed back into the model to refine its predictions, leading to a rapid convergence on optimal surfactant designs. llnl.gov This data-driven approach not only speeds up the discovery process but also deepens our fundamental understanding of structure-property relationships in surfactants. mdpi.com
The table below outlines the role of computational design and machine learning in the future of surfactant discovery, with relevance to DOSS.
| Computational Approach | Application | Potential Impact |
| Machine Learning (ML) for Property Prediction | Predicting key surfactant properties such as critical micelle concentration (CMC) and phase behavior. nih.govencyclopedia.pubscienomics.com | Reduces the time and cost of research and development by enabling virtual screening of new surfactant candidates. encyclopedia.pub |
| Graph Neural Networks (GNNs) | More accurate prediction of properties like HLB for surfactants with complex structures. digitellinc.com | Streamlines the development of new surfactant-based products and reduces the need for extensive experimental testing. digitellinc.com |
| High-Throughput Screening with ML | Integrating automated synthesis and testing with ML-guided design to accelerate discovery. rsc.org | Enables rapid and unbiased optimization of surfactant compositions for specific biological or industrial applications. rsc.org |
| Computational Modeling (e.g., DPD) | Simulating the self-assembly and phase behavior of surfactants in different solvent environments. researchgate.net | Provides molecular-level insights that can guide the design of surfactant formulations for applications like microemulsions. researchgate.net |
Q & A
Q. What are the optimal synthetic routes for preparing succinic acid, sulfo-, 1,4-dioctyl ester, and how can yield be maximized?
Methodological Answer:
- Esterification : React sulfo-succinic acid with 1,4-dioctanol under acidic catalysis (e.g., sulfuric acid) at 80–100°C. Monitor reaction progression via thin-layer chromatography (TLC) or FTIR for ester bond formation (C=O stretch at ~1740 cm⁻¹) .
- Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient to isolate the ester. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Yield Optimization : Conduct a fractional factorial design to evaluate parameters like molar ratio (acid:alcohol), temperature, and catalyst concentration. Response surface methodology (RSM) can identify optimal conditions .
Q. Which analytical techniques are most effective for characterizing structural and functional groups in this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm esterification (e.g., δ 4.1–4.3 ppm for –CH₂–O– groups) and sulfonic acid integration (δ 3.5–3.8 ppm for –SO₃⁻) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) detects molecular ion peaks (e.g., [M+Na]⁺) and fragmentation patterns for structural validation .
- FTIR : Identify sulfonate (S=O stretches at 1040–1220 cm⁻¹) and ester carbonyl (C=O at ~1740 cm⁻¹) groups .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis. Avoid contact with strong oxidizers (e.g., peroxides) .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .
Advanced Research Questions
Q. How does the compound interact with lipid bilayers, and what experimental models can quantify its surfactant efficacy?
Methodological Answer:
- Surface Tension Measurement : Use a tensiometer (e.g., Du Noüy ring method) to determine critical micelle concentration (CMC) in aqueous solutions. Compare with sodium dodecyl sulfate (SDS) as a reference .
- Liposome Permeability Assays : Incorporate the compound into phosphatidylcholine liposomes and monitor calcein release via fluorescence spectroscopy to assess membrane disruption .
- Molecular Dynamics (MD) Simulations : Model interactions between the sulfonate group and lipid headgroups using GROMACS. Analyze hydrogen bonding and electrostatic contributions .
Q. What factors influence the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Hydrolysis Kinetics : Conduct accelerated stability studies (pH 1–13, 25–60°C). Use HPLC to quantify degradation products (e.g., free sulfosuccinic acid and 1,4-dioctanol). Apply Arrhenius equation to predict shelf life .
- Thermogravimetric Analysis (TGA) : Measure weight loss at 25–300°C to determine thermal decomposition thresholds. Correlate with differential scanning calorimetry (DSC) for phase transitions .
Q. How can computational methods predict the compound’s reactivity in novel catalytic systems?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 to compute frontier molecular orbitals (HOMO/LUMO) and Fukui indices to identify nucleophilic/electrophilic sites. Compare with experimental reaction outcomes .
- Docking Studies : Simulate interactions with enzymes (e.g., lipases) using AutoDock Vina. Focus on binding affinity and orientation of the sulfonate group in catalytic pockets .
Data Contradictions and Resolution
Q. Discrepancies in reported CMC values: How can experimental variables be standardized?
Methodological Answer:
- Variable Control : Document temperature (±0.1°C), ionic strength (e.g., 0.1 M NaCl), and purity (>99% via HPLC). Use traceable reference standards .
- Interlaboratory Validation : Collaborate with multiple labs using identical protocols (e.g., ASTM D1331-20 for surface tension) to assess reproducibility .
Q. Conflicting toxicity profiles in cell-based assays: What endpoints and models resolve this?
Methodological Answer:
- Endpoint Selection : Measure IC₅₀ (viability via MTT assay), ROS generation (DCFH-DA probe), and membrane integrity (LDH release) in HepG2 and HEK293 cells .
- 3D Organoid Models : Use intestinal organoids to mimic in vivo conditions. Compare with 2D monolayer data to contextualize toxicity .
Methodological Tables
Q. Table 1. Key Spectral Peaks for Structural Confirmation
| Technique | Functional Group | Peak Range/Value | Reference |
|---|---|---|---|
| ¹H NMR | Ester (–CH₂–O–) | δ 4.1–4.3 ppm | |
| FTIR | Sulfonate (S=O) | 1040–1220 cm⁻¹ | |
| HRMS (ESI+) | Molecular Ion | [M+Na]⁺ = Calculated m/z |
Q. Table 2. Stability Study Design
| Condition | pH Range | Temperature (°C) | Duration (Days) | Analytical Method |
|---|---|---|---|---|
| Acidic Hydrolysis | 1–3 | 40 | 30 | HPLC |
| Alkaline Hydrolysis | 10–13 | 40 | 30 | HPLC |
| Thermal Degradation | 7 | 60 | 14 | TGA/DSC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
